2-m-Tolyl-1H-[1,8]naphthyridin-4-one is a compound belonging to the class of naphthyridines, which are heterocyclic compounds characterized by their fused aromatic rings containing nitrogen atoms. This specific compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic drugs. Naphthyridine derivatives have garnered attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
The synthesis and characterization of 2-m-Tolyl-1H-[1,8]naphthyridin-4-one have been explored in various studies, with methodologies ranging from traditional organic synthesis to more innovative approaches utilizing green chemistry principles. The compound can be synthesized through several methods that involve the reaction of substituted anilines with β-keto esters or other precursors under specific conditions.
2-m-Tolyl-1H-[1,8]naphthyridin-4-one is classified as a nitrogen-containing heterocyclic compound. Its structural framework allows it to exhibit unique chemical properties and biological activities, making it a subject of interest in pharmaceutical research.
The synthesis of 2-m-Tolyl-1H-[1,8]naphthyridin-4-one can be achieved through various methods:
The optimization of reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and catalyst type (e.g., palladium-based catalysts) is crucial for achieving high yields of the desired product .
The molecular structure of 2-m-Tolyl-1H-[1,8]naphthyridin-4-one features a naphthyridine core with a methyl group attached to one of the aromatic rings. The presence of the nitrogen atoms in the heterocyclic system contributes to its reactivity and interaction with biological targets.
Key structural data include bond lengths and angles that reflect the compound's stability and electronic properties. For example, typical carbon-nitrogen bond lengths in naphthyridines are around 1.34 Å, while carbon-carbon bonds within the aromatic system are approximately 1.39 Å .
2-m-Tolyl-1H-[1,8]naphthyridin-4-one can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be tuned by modifying substituents on the aromatic rings or nitrogen atoms, allowing for the exploration of structure-activity relationships in drug development .
The mechanism of action for compounds like 2-m-Tolyl-1H-[1,8]naphthyridin-4-one often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Molecular docking studies have shown that these compounds can effectively bind to targets such as kinases or transport proteins involved in cancer progression .
Common physical properties include:
Chemical properties include:
Relevant data from literature suggest that modifications to the naphthyridine core can significantly alter these properties, impacting both solubility and biological activity .
2-m-Tolyl-1H-[1,8]naphthyridin-4-one has several applications in scientific research:
The versatility of naphthyridine derivatives continues to inspire research into their applications across medicinal chemistry and materials science .
2-m-Tolyl-1H-[1,8]naphthyridin-4-one functions as a potent antimitotic agent by disrupting microtubule dynamics through direct inhibition of tubulin polymerization. Biochemical studies demonstrate its ability to bind at the colchicine site of β-tubulin, competitively displacing radiolabeled colchicine and preventing the formation of functional microtubules. This interaction occurs at substoichiometric concentrations relative to tubulin, indicating high binding affinity and potency comparable to established natural product inhibitors [1] [5]. The molecular structure features critical for this interaction include the naphthyridin-4-one core providing a planar configuration for tubulin surface interaction, the 2-aryl substitution (specifically the meta-methylphenyl group) occupying hydrophobic pockets, and hydrogen bonding capacity via the lactam carbonyl oxygen [5].
Table 1: Comparative Tubulin Polymerization Inhibition Data
Compound | IC₅₀ (μM) | Colchicine Displacement (%) |
---|---|---|
2-m-Tolyl-1H-[1,8]naphthyridin-4-one | 1.2 ± 0.3 | 87 ± 5 |
Combretastatin A-4 | 0.9 ± 0.2 | 92 ± 3 |
Podophyllotoxin | 1.0 ± 0.4 | 89 ± 4 |
NSC 664171 (Reference) | 0.8 ± 0.2 | 95 ± 2 |
Mechanistically, binding induces conformational changes in tubulin dimers that prevent their longitudinal and lateral association into microtubules. This destabilization directly disrupts mitotic spindle formation during cell division, leading to prolonged mitotic arrest and subsequent cell death [1] [5].
The compound exhibits significant cytotoxic effects against hormone-responsive MCF7 breast adenocarcinoma cells. Concentration-response assays reveal an IC₅₀ value of 3.19 μM after 48 hours exposure, demonstrating superior potency to the reference agent staurosporine (IC₅₀ = 4.51 μM). Time-course analysis indicates exposure duration critically influences efficacy, with maximal cell death occurring after 72 hours of continuous treatment [2] [6]. Morphological assessments of treated MCF7 cells show characteristic apoptotic changes, including cell rounding, membrane blebbing, and detachment. Colony formation assays confirm potent suppression of clonogenic survival, with near-complete eradication of tumor cell colonies at concentrations ≥10 μM. This suggests not only cytostatic but true cytotoxic activity against breast cancer initiating cells [2] [6] [9].
Systematic structural modifications reveal critical determinants of anticancer activity within the naphthyridinone scaffold:
Molecular docking simulations indicate C3 substituents project toward solvent-exposed regions of the tubulin-colchicine binding site, allowing sterically tolerant modifications that modulate solubility without compromising target engagement [10].
2-m-Tolyl-1H-[1,8]naphthyridin-4-one exhibits a distinct mechanistic profile compared to clinical-stage naphthyridines:
Table 2: Comparison with Clinical-Stage Tubulin Inhibitors
Compound | Molecular Target | MCF7 IC₅₀ (μM) | Development Status |
---|---|---|---|
2-m-Tolyl-1H-[1,8]naphthyridin-4-one | Colchicine site on β-tubulin | 3.19 | Investigational |
Voreloxin | Topoisomerase II/DNA | 0.15* | Phase II discontinued |
Docetaxel | Taxane site on β-tubulin | 0.008 | FDA-approved |
Vinorelbine | Vinca domain on tubulin | 0.11 | FDA-approved |
Combretastatin A-4 | Colchicine site | 0.02 | Phase II |
Note: Voreloxin data reflects different mechanism; direct comparisons inappropriate [1] [2]
Treatment with 2-m-Tolyl-1H-[1,8]naphthyridin-4-one triggers profound G₂/M phase cell cycle arrest in breast cancer cells, preceding apoptotic induction. Flow cytometric analysis reveals up to 68% of MCF7 cells accumulate in G₂/M within 24 hours at 2×IC₅₀ concentrations. Molecular analysis demonstrates this arrest correlates with:
Mitochondrial apoptosis pathways activate following prolonged mitotic arrest:
Reactive oxygen species generation serves as both an initiator and amplifier of cell death. Intracellular ROS increases 4.8-fold within 6 hours, preceding caspase activation. Scavenging with N-acetylcysteine (NAC) reduces apoptosis by 72%, confirming ROS as a critical mediator. The compound additionally suppresses PI3K/Akt and NF-κB survival signaling, further sensitizing cells to apoptotic triggers [4] [7] [9].
Table 3: Temporal Progression of Apoptotic Events
Time Post-Treatment | Primary Cellular Events | Key Molecular Markers |
---|---|---|
0-6 hours | Reactive oxygen species surge | 4.8-fold ↑ DCF-DA fluorescence |
6-12 hours | G₂/M phase arrest initiation | ↑p21 (4.5-fold), ↓Cyclin B1 (3.2-fold) |
12-24 hours | Mitochondrial outer membrane permeabilization | ↑Bax/Bcl-2 ratio (2.9-fold), Cytochrome c release |
24-48 hours | Caspase activation and execution phase apoptosis | Cleaved caspase-3 (4.1-fold), PARP cleavage (84%) |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0